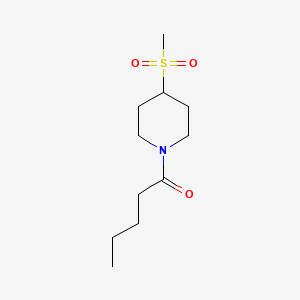

1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

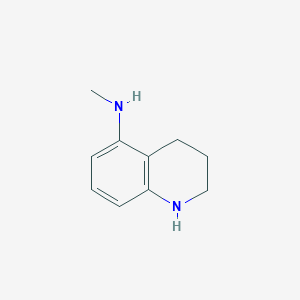

The compound “1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one” is a chemical compound with the molecular formula C17H25NO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of piperidone derivatives, which include “1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one”, has been a subject of research due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .Molecular Structure Analysis

The molecular structure of “1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one” consists of a piperidine ring attached to a pentanone group . The piperidine ring is substituted at the 4-position with a methylsulfonyl group .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one is a compound involved in the synthesis and study of chemical reactions, such as the nucleophile-promoted alkyne-iminium ion cyclizations. This process is significant for creating heterocyclic compounds and involves several key steps, including alkylation, annulation, and cyclization, demonstrating its utility in organic synthesis (Arnold et al., 2003).

Antibacterial and Antimicrobial Applications

The compound has been researched for its role in developing antimicrobial agents. For example, derivatives of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine have shown significant antimicrobial activities against various pathogens affecting tomato plants, indicating its potential in agricultural and plant protection contexts (Vinaya et al., 2009).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, compounds related to 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one have been explored for their biological activities. For instance, (4-piperidin-1-yl)-phenyl sulfonamides were studied for their selectivity and activity as 5-HT(2A) receptor antagonists, showcasing their potential application in designing drugs targeting mental health disorders (Fletcher et al., 2002).

Enzyme Inhibition for Therapeutic Applications

The synthesis and evaluation of novel compounds involving 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one derivatives have been conducted to investigate their enzyme inhibitory activities. These studies aim to understand the compound's potential as a therapeutic agent, particularly targeting enzymes relevant to disease states or pathological conditions.

Organic and Green Chemistry

Research into compounds like 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one extends into the development of green chemistry methodologies. For example, mechanochemical synthesis techniques have been applied to synthesize new chemical entities, emphasizing environmentally friendly and sustainable approaches to chemical synthesis (Saeed & Channar, 2017).

Eigenschaften

IUPAC Name |

1-(4-methylsulfonylpiperidin-1-yl)pentan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3S/c1-3-4-5-11(13)12-8-6-10(7-9-12)16(2,14)15/h10H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHBUPIMBATGHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1CCC(CC1)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2584387.png)

![2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2584392.png)

![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2584394.png)

![N-(2,5-dimethoxyphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B2584397.png)

![N-(furan-2-ylmethyl)-4-morpholino-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2584399.png)

![5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2584400.png)

![2-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2584403.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2,6-difluorobenzamide](/img/structure/B2584406.png)